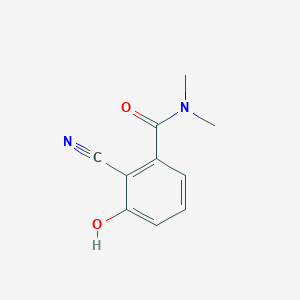

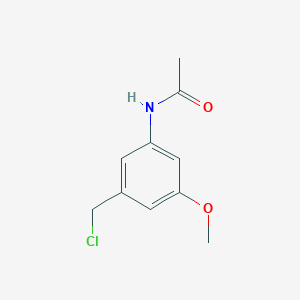

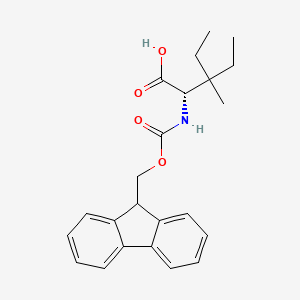

![molecular formula C40H42O12 B14852660 3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)

3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lappaol F is a novel anticancer agent isolated from the plant Arctium lappa LThis compound has shown significant potential in inhibiting cancer cell growth and inducing cell cycle arrest in various human cancer cell lines . Lappaol F is a lignan, a type of polyphenolic compound, which has been extensively studied for its therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lappaol F is primarily isolated from the seeds of Arctium lappa L. using bioactivity-guided isolation and fractionation techniques . The seeds are extracted with ethanol, and the extract is then subjected to various chromatographic techniques to isolate Lappaol F along with other lignans such as Lappaol A, Lappaol C, and arctigenin .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Lappaol F. Most of the available data focuses on its extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Lappaol F undergoes various chemical reactions, including:

Oxidation: Lappaol F can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert Lappaol F into its reduced forms, which may have different biological activities.

Substitution: Lappaol F can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its biological properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced lignans.

Scientific Research Applications

Lappaol F has been extensively studied for its anticancer properties. It has shown the ability to inhibit cancer cell growth, induce cell cycle arrest, and promote apoptosis in various cancer cell lines . Additionally, Lappaol F has minimal cytotoxic effects on non-tumorigenic cells, making it a promising candidate for cancer therapy .

Chemistry: As a model compound for studying lignan chemistry and reactivity.

Biology: Investigating its effects on cell cycle regulation and apoptosis.

Medicine: Developing new therapeutic agents for cancer treatment.

Industry: Potential use in the development of natural product-based pharmaceuticals.

Mechanism of Action

Lappaol F exerts its anticancer effects by inducing cell cycle arrest at the G1 and G2 phases and promoting apoptosis . It achieves this by modulating the expression and function of key cell cycle regulators such as p21, p27, cyclin B1, and cyclin-dependent kinase 1 (CDK1) . Additionally, Lappaol F has been shown to inhibit the Yes-associated protein (YAP) at both the transcriptional and post-translational levels, further contributing to its anticancer activity .

Comparison with Similar Compounds

- Lappaol A

- Lappaol C

- Arctigenin

Lappaol F stands out due to its strong growth inhibitory effects on tumor cells and minimal cytotoxic effects on non-tumorigenic cells . This makes it a particularly promising candidate for further development as an anticancer therapeutic.

Properties

Molecular Formula |

C40H42O12 |

|---|---|

Molecular Weight |

714.8 g/mol |

IUPAC Name |

3,4-bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one |

InChI |

InChI=1S/C40H42O12/c1-46-32-15-22(5-7-30(32)43)36-28(17-41)26-11-20(13-34(48-3)38(26)51-36)9-24-19-50-40(45)25(24)10-21-12-27-29(18-42)37(52-39(27)35(14-21)49-4)23-6-8-31(44)33(16-23)47-2/h5-8,11-16,24-25,28-29,36-37,41-44H,9-10,17-19H2,1-4H3 |

InChI Key |

YXNKOCZXAVTXTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4COC(=O)C4CC5=CC6=C(C(=C5)OC)OC(C6CO)C7=CC(=C(C=C7)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

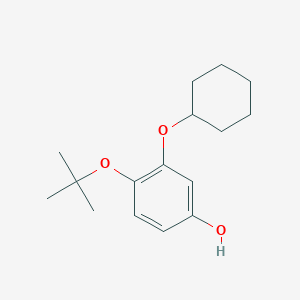

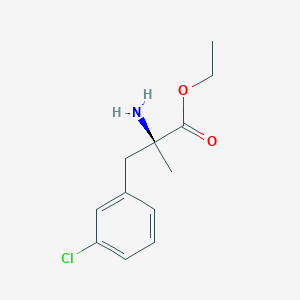

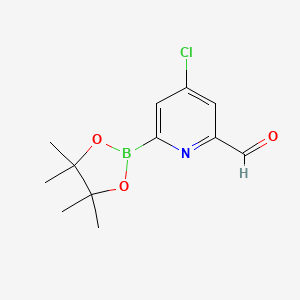

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)

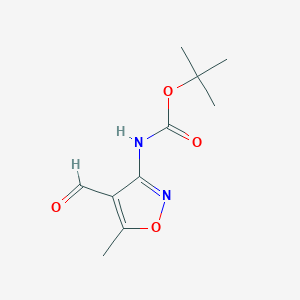

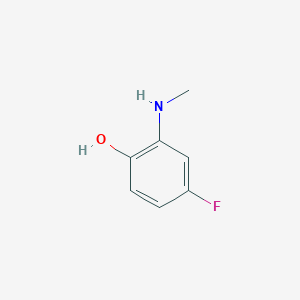

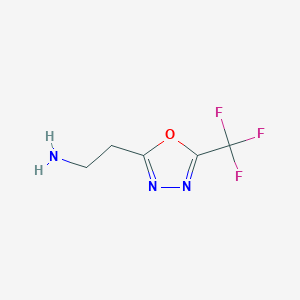

![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)